9-Dehydro-17-hydro-andrographolide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1418130-80-9 |
|---|---|
Molecular Formula |
C20H30O5 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(3E,4S)-3-[2-[(4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one |
InChI |
InChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,15-17,21-23H,4,6-11H2,1-3H3/b13-5+/t15-,16+,17-,19+,20+/m1/s1 |
InChI Key |
QSNYSKXZUCQDIE-UOWHFJIKSA-N |
Isomeric SMILES |
CC1=C([C@@]2(CC[C@H]([C@@]([C@H]2CC1)(C)CO)O)C)C/C=C/3\[C@@H](COC3=O)O |
Canonical SMILES |
CC1=C(C2(CCC(C(C2CC1)(C)CO)O)C)CC=C3C(COC3=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 9 Dehydro 17 Hydro Andrographolide
Extraction and Isolation Techniques from Botanical Sources
9-Dehydro-17-hydro-andrographolide is a naturally occurring diterpenoid found in the plant Andrographis paniculata, a herb with a long history of use in traditional medicine. mdpi.comnih.govnih.gov The primary active constituent of this plant is andrographolide (B1667393), from which this compound can be derived. nih.gov
The extraction and isolation process typically begins with the aerial parts of Andrographis paniculata. nih.govgoogle.com These are dried and ground, then subjected to extraction, commonly using ethanol. google.com The resulting extract is then processed to isolate the desired compounds.
A general procedure for isolating diterpenoids like andrographolide and its derivatives involves several steps:
Extraction: The plant material is typically extracted with a solvent such as ethanol. google.com
Concentration: The solvent is removed from the extract, often under reduced pressure, to yield a concentrated residue. google.com
Purification: The crude extract undergoes various chromatographic techniques to separate the individual compounds. These can include column chromatography using silica (B1680970) gel or other stationary phases. researchgate.net High-performance liquid chromatography (HPLC) is often employed for final purification and to ensure the high purity of the isolated compound. google.com
One patented method describes a detailed technology for the separation and extraction of andrographolide and dehydroandrographolide. This process involves extraction with ethanol, followed by a series of steps including reduced pressure distillation, high-speed centrifugal separation, and column chromatography with different resins to yield the purified compounds. google.com
Semi-Synthetic Pathways for this compound Generation
Semi-synthetic approaches are crucial for producing this compound and its derivatives in larger quantities and for creating novel analogues with potentially enhanced properties. mdpi.comnih.gov These methods typically start with andrographolide, the most abundant diterpenoid in Andrographis paniculata. nih.gov
A key transformation in the synthesis of this compound is the isomerization of the exocyclic double bond at the C8 and C17 positions to an endocyclic double bond at the C8 and C9 positions. mdpi.comnih.gov This structural change has been shown to be important for the biological activity of some andrographolide derivatives. nih.gov
Acylation and Mitsunobu Reactions in Derivative Synthesis
Acylation and the Mitsunobu reaction are powerful tools in the semi-synthesis of this compound derivatives. mdpi.comnih.gov These reactions allow for the selective modification of the hydroxyl groups present in the andrographolide scaffold.
The Mitsunobu reaction, in particular, is a versatile method for inverting the stereochemistry of an alcohol or for introducing new functional groups. nih.govencyclopedia.pub In the synthesis of andrographolide derivatives, the Mitsunobu reaction has been used to introduce various substituents at the C-14 position. mdpi.comnih.govrsc.orgnih.gov For example, a study on the synthesis of andrographolide derivatives as regulators of βAPP processing utilized the Mitsunobu reaction to introduce 4-nitrobenzoic acid at the C-14 position of a protected andrographolide intermediate. mdpi.comnih.gov
Acylation, the process of adding an acyl group, is another common strategy. It is often used to protect hydroxyl groups or to introduce ester functionalities, which can influence the compound's properties. mdpi.comnih.gov
Isomerization of Olefinic Bonds (e.g., 8,17-olefin to 8,9-olefin)
A critical step in the semi-synthesis of this compound is the acid-catalyzed isomerization of the 8,17-exocyclic double bond to the more thermodynamically stable 8,9-endocyclic double bond. mdpi.comnih.gov This transformation is typically achieved by treating an andrographolide derivative with a strong acid, such as 85% phosphoric acid (H₃PO₄). mdpi.comnih.gov
This isomerization is a key feature that distinguishes the 9-dehydro-17-hydro series of andrographolide analogues from the 8,17-olefinic series. nih.gov Research has indicated that this structural modification can lead to enhanced neuroprotective and anti-angiogenic properties in some derivatives. nih.gov
Synthesis of Novel this compound Analogues and Derivatives
The synthesis of novel analogues and derivatives of this compound is an active area of research, driven by the quest for compounds with improved therapeutic potential. mdpi.comnih.govbenthamscience.com These modifications often target specific biological pathways or aim to enhance the pharmacokinetic properties of the parent compound.
Sulfonation for Enhanced Bioavailability and Pharmacological Properties
One of the major limitations of andrographolide and some of its derivatives is their poor water solubility, which can limit their bioavailability. researchgate.netresearchgate.net Sulfonation, the introduction of a sulfonate group (-SO₃H), is a chemical modification strategy employed to address this issue. researchgate.netresearchgate.netnih.govamegroups.org
By converting hydroxyl groups into sulfates, the water solubility of the molecule can be significantly increased. nih.gov For instance, sodium this compound-19-yl sulfate (B86663) is a key active ingredient in the commercially available injection "Xiyanping". researchgate.net This sulfonated derivative exhibits improved water solubility and bioavailability while retaining important pharmacological activities. researchgate.netnih.gov The sulfonation process can be achieved by reacting andrographolide with a sulfonating agent, such as a mixture of sulfuric acid and acetic anhydride. google.com
| Compound | Modification | Benefit | Reference |
| Sodium this compound-19-yl sulfate | Sulfonation at C-19 hydroxyl group | Improved water solubility and bioavailability | researchgate.netnih.gov |
| Andrographolide sulfonate | General sulfonation | Enhanced water solubility | nju.edu.cn |
Arylative Modifications for Tailored Biological Activities
Arylative modifications, which involve the introduction of aryl (aromatic) groups, are another important strategy for creating novel this compound analogues. mdpi.com These modifications can significantly impact the biological activity of the compound by altering its shape, size, and electronic properties, which in turn influences its interaction with biological targets. nih.gov
Introduction of Heterocyclic Moieties (e.g., Quinolinyloxy Group at C-14)
The introduction of heterocyclic groups, such as the quinoline (B57606) moiety, onto the andrographolide framework is a key strategy in medicinal chemistry. The quinoline ring is recognized as an important pharmacophore in compounds designed for neuroprotection and for antibacterial activity. mdpi.comnih.govnih.gov When combined with the this compound backbone, these derivatives have been investigated for a range of potential therapeutic applications, including for neurodegenerative diseases. mdpi.comnih.gov
The synthesis of 14-quinolyloxy-9-dehydro-17-hydro-andrographolide analogues involves a multi-step process. A crucial step in forming the 9-dehydro-17-hydro scaffold is the isomerization of the C8-C17 exocyclic double bond, characteristic of andrographolide, into a C8-C9 endocyclic double bond. nih.gov This transformation is typically achieved by treating a protected andrographolide intermediate with a strong acid, such as 85% phosphoric acid (H₃PO₄). nih.gov
The synthesis can be outlined as follows:
Protection: The C-3 and C-19 hydroxyl groups of andrographolide are first protected, often as an acetonide. nih.gov
Modification at C-14: The C-14 hydroxyl group can be modified. For instance, a Mitsunobu reaction with various 8-hydroxyquinoline (B1678124) derivatives introduces the desired quinolinyloxy moiety at the C-14 position. mdpi.comnih.gov
Isomerization: The protected intermediate is then treated with acid to induce the key isomerization of the 8,17-double bond to the 8,9-position, which simultaneously removes the acetonide protection, yielding the 9-dehydro-17-hydro series. nih.gov
This synthetic route allows for the creation of a library of derivatives by varying the substituents on the quinoline ring, which has been shown to influence biological activity and cytotoxicity. nih.gov For example, derivatives with a 14-(8'-quinolyloxy) group have been explored for anti-Zika virus activity. nih.gov Research has shown that modifications on the quinoline moiety, such as the introduction of chloro or methyl groups, can modulate the compound's potency and selectivity. nih.gov
| Compound Type | Key Structural Feature | Reported Biological Investigation | Reference |
|---|---|---|---|
| 14α-(5',7'-dichloro-8'-quinolyloxy) derivative | Dichloro-substituted quinoline at C-14 | Anti-Zika virus activity | nih.gov |
| 14β-(8'-quinolyloxy)-3,19-diol derivative | Unsubstituted quinoline at C-14 (β-epimer) | Anti-Zika virus activity | nih.gov |
| 14-quinolyloxy-9-dehydro-17-hydro analogues | Quinoline at C-14 on the 9-dehydro-17-hydro scaffold | Neuroprotective properties, potential anti-Alzheimer's disease activity | mdpi.comnih.gov |
| 14-(8'-quinolinyloxy) derivatives | Unsubstituted quinoline at C-14 | Antibacterial activity, particularly against E. faecalis | nih.govrsc.org |
Strategies for Generating Structurally Diverse Bioactive Labdane (B1241275) Diterpenes from the Andrographolide Template
The chemical amenability of andrographolide has established it as a valuable natural product template for generating large libraries of structurally diverse labdane diterpenes. researchgate.netnih.gov Researchers have employed numerous strategies to modify its core structure, aiming to enhance potency, selectivity, and pharmacokinetic properties for various therapeutic targets, including anticancer and anti-inflammatory applications. nih.govmdpi.com These modifications target the molecule's inherent functional groups. researchgate.netacs.org
Key strategies for diversification include:
Esterification and Etherification: The hydroxyl groups at C-3, C-14, and C-19 are common sites for esterification. This modification can enhance lipophilicity and potentially improve cellular permeability and antiproliferative activity. mdpi.com
Modification at C-12: The C-12 position, adjacent to the α,β-unsaturated lactone system, is another critical site for derivatization. Introducing substituents such as aryl amino groups to create 14-deoxy-andrographolide derivatives has been shown to enhance cytotoxic effects in cancer cell lines. mdpi.comresearchgate.net Furthermore, the introduction of 1,2,3-triazole moieties at this position via click chemistry represents another innovative approach to expand structural diversity. mdpi.com
Modification at C-14: Beyond the heterocyclic additions described previously, the C-14 hydroxyl group can be targeted for other modifications. The incorporation of aryl-carbamate moieties at this position has yielded derivatives with potent activity against pancreatic cancer models. mdpi.comresearchgate.net
Skeletal Rearrangement and Functionalization: As seen in the creation of the 9-dehydro-17-hydro scaffold, modification of the alkene functionalities is a powerful strategy. nih.gov More advanced methods, such as late-stage photo-catalyzed intramolecular hydroamination, have been used to transform the C8-C17 double bond to create novel tricyclic aza-andrographolide derivatives, demonstrating a sophisticated approach to skeletal diversification. acs.org
These diverse synthetic pathways underscore the versatility of the andrographolide molecule as a starting point for drug discovery, enabling the generation of novel compounds with potentially improved biological profiles compared to the parent natural product. nih.gov
| Modification Site | Strategy | Resulting Derivative Class | Reference |
|---|---|---|---|
| C-3, C-19 Hydroxyls | Esterification (e.g., acetylation) | Ester derivatives with enhanced lipophilicity | mdpi.com |
| C-12 | Addition of aryl amines | C-12 substituted aryl amino 14-deoxy-andrographolide derivatives | researchgate.net |
| C-12 | Introduction of azide (B81097) followed by click chemistry | 1,2,3-Triazole-substituted andrographolide derivatives | mdpi.com |
| C-14 Hydroxyl | Addition of aryl-carbamates | C-14 aryl-carbamate derivatives | mdpi.comresearchgate.net |
| C-8/C-17 Double Bond | Acid-catalyzed isomerization | This compound derivatives | nih.gov |
| C-8/C-17 Double Bond | Photo-catalyzed intramolecular hydroamination | Tricyclic aza-andrographolide derivatives | acs.org |
An in-depth look at the diterpenoid compound this compound reveals a complex interplay of biosynthetic pathways and the potential for biotechnological production enhancement. This article explores the formation of this andrographolide-related compound through the lens of plant biochemistry and metabolic engineering.
Pharmacological Research on 9 Dehydro 17 Hydro Andrographolide: Preclinical Investigations of Efficacy
Anti-inflammatory Effects and Associated Cellular Mechanisms
Preclinical studies have demonstrated the potent anti-inflammatory activity of 9-Dehydro-17-hydro-andrographolide and its sulfonated derivatives. researchgate.netmdpi.comsmolecule.comresearchgate.net These effects are attributed to its ability to modulate various components of the inflammatory cascade, from cytokine production to the intricate signaling pathways that govern cellular responses.
Modulation of Pro-inflammatory Cytokine Production
A key aspect of the anti-inflammatory action of this compound involves the significant reduction of pro-inflammatory cytokine levels. Research has shown that its sulfonated form can inhibit the overproduction of several key cytokines implicated in inflammatory responses. mdpi.comnih.gov
Specifically, studies have identified that sodium this compound-19-yl sulfate (B86663), a derivative, can down-regulate the expression of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Chemokine (C-X-C motif) ligand 8 (CXCL8). nih.govnih.govresearchgate.net This modulation of cytokine production is crucial in mitigating the "cytokine storm" observed in certain severe inflammatory conditions. nih.gov In vitro experiments have confirmed the ability of this compound to inhibit the expression of these cytokines, highlighting its potential to control inflammatory processes. nih.govnih.gov
Table 1: Effect of this compound Derivatives on Pro-inflammatory Cytokine Production
| Cytokine | Effect | Source |
|---|---|---|
| TNF-α | Inhibition/Down-regulation | nih.govnih.gov |
| IL-6 | Inhibition/Down-regulation | nih.govnih.gov |
| IL-1β | Inhibition/Down-regulation | nih.govnih.gov |
| CXCL8 | Inhibition/Down-regulation | nih.govnih.gov |
Inhibition of Key Signaling Pathways
The anti-inflammatory effects of this compound are underpinned by its ability to interfere with multiple intracellular signaling pathways that are critical for the inflammatory response.
Network pharmacology and molecular docking studies have predicted and subsequent in vitro experiments have confirmed that its sulfonated derivatives can regulate several key pathways:
NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. Andrographolide (B1667393) sulfonates have been shown to inhibit the activation of NF-κB, which in turn reduces the expression of pro-inflammatory genes. mdpi.comnih.gov Specifically, they can suppress the phosphorylation of p65, a key component of the NF-κB complex. mdpi.comnih.gov
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade in inflammation. Andrographolide sulfonates have been found to inhibit the phosphorylation of key MAPK proteins like p38. mdpi.comnih.gov
PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is involved in cell survival and inflammation. Enrichment analysis predicts that this compound derivatives can regulate this pathway. nih.govresearchgate.net
JAK/STAT Signaling Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is essential for cytokine signaling. The compound has been shown to regulate the IL-6/STAT3 axis and inhibit the phosphorylation of STAT3. nih.govresearchgate.netnih.gov
TLR4/MyD88/NF-κB Signaling Pathway: Toll-like receptor 4 (TLR4) signaling is a key initiator of the innate immune response. Andrographolide sulfonates can downregulate this pathway, leading to reduced inflammatory cytokine release. mdpi.com
IL-17 Signaling Pathway: The Interleukin-17 (IL-17) signaling pathway plays a role in various inflammatory diseases. Network analysis suggests that this compound derivatives can modulate this pathway. nih.govresearchgate.net
Table 2: Key Signaling Pathways Inhibited by this compound Derivatives
| Signaling Pathway | Effect | Source |
|---|---|---|
| NF-κB | Inhibition | mdpi.comnih.gov |
| MAPK | Inhibition | mdpi.comnih.gov |
| PI3K/Akt | Regulation | nih.govresearchgate.net |
| JAK/STAT | Regulation/Inhibition | nih.govresearchgate.netnih.gov |
| TLR4/MyD88/NF-κB | Downregulation | mdpi.com |
| IL-17 Pathway | Regulation | nih.govresearchgate.net |
Impact on Inflammatory Cell Responses
Beyond cytokine and pathway modulation, this compound also influences the behavior of key inflammatory cells.
Macrophage Polarization: Macrophages can exist in different functional states, with pro-inflammatory (M1) and anti-inflammatory (M2) phenotypes. Andrographolide sulfonates have been shown to inhibit pro-inflammatory macrophage polarization, which is a critical step in resolving inflammation. mdpi.com This effect contributes to the compound's ability to reduce inflammation in conditions like colitis. mdpi.com Furthermore, studies have noted that andrographolide sulfonates can inhibit macrophage infiltration into tissues. mdpi.comnih.gov
Antimicrobial Efficacy and Underlying Mechanisms
In addition to its anti-inflammatory properties, this compound and its derivatives exhibit significant antimicrobial activity. smolecule.comresearchgate.net This is particularly relevant in the context of infections where inflammation is a major component.
Antibacterial Activity
Research has highlighted the antibacterial potential of andrographolide sulfonates, particularly against challenging pathogens.
Methicillin-resistant Staphylococcus aureus (MRSA): Andrographolide sulfonates have demonstrated strong inhibitory activity against MRSA, a notorious drug-resistant bacterium. researchgate.netmdpi.comnih.govfrontiersin.org This makes it a compound of interest for developing new strategies to combat MRSA infections. researchgate.net
Inhibition of Microbial Virulence Factors
A key aspect of the antimicrobial action of this compound derivatives is their ability to interfere with bacterial virulence mechanisms, rather than directly killing the bacteria in some cases.
Quorum Sensing Systems: Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors. Andrographolide sulfonates have been shown to downregulate QS regulatory genes such as agrD and sarA in MRSA. researchgate.netmdpi.comnih.govfrontiersin.org
Biofilm Formation: Biofilms are structured communities of bacteria that are highly resistant to antibiotics and host immune responses. Andrographolide sulfonates have been found to inhibit biofilm formation by MRSA. researchgate.netnih.govfrontiersin.org This is achieved by downregulating genes involved in adhesion (clfA, fnbB) and intercellular adhesion (icaA, icaD). researchgate.netmdpi.comnih.govfrontiersin.org
Table 3: Antimicrobial Mechanisms of this compound Derivatives against MRSA
| Mechanism | Specific Target/Effect | Source |
|---|---|---|
| Inhibition of Quorum Sensing | Downregulation of agrD gene | researchgate.netmdpi.comnih.govfrontiersin.org |
| Downregulation of sarA gene | researchgate.netmdpi.comnih.govfrontiersin.org | |
| Inhibition of Biofilm Formation | Downregulation of adhesion genes (clfA, fnbB) | researchgate.netmdpi.comnih.govfrontiersin.org |
| Downregulation of intercellular adhesion genes (icaA, icaD) | researchgate.netmdpi.comnih.govfrontiersin.org | |
| Inhibition of biofilm-related metabolites | researchgate.netnih.gov |
Antiviral Activities and Cellular Targets
Preclinical research has identified this compound and its derivatives as having significant antiviral properties against a range of viral pathogens. These activities are attributed to the compound's ability to interfere with viral entry, replication, and the host's cellular response to infection.
Efficacy against Specific Viral Pathogens (e.g., Zika Virus, Dengue Virus, Human Enterovirus A71, Respiratory Syncytial Virus)
Derivatives of this compound have demonstrated notable efficacy against several clinically relevant viruses.
Human Enterovirus A71 (EV-A71): This virus is a primary cause of hand, foot, and mouth disease, which can lead to severe neurological complications. nih.gov While the parent compound, andrographolide, has shown antiviral capabilities, its derivatives have been a key focus of research. nih.govmdpi.com A sulfonate derivative, known as Xiyanping, is utilized in China for treating EV-A71 infections. nih.gov Studies suggest its therapeutic benefit in infected mice may stem more from its immunomodulatory effects than direct antiviral action. mdpi.com In the search for more potent inhibitors, a library of andrographolide derivatives was screened, leading to the identification of novel compounds with anti-EV-A71 activity. nih.govmdpi.com One such derivative, (14β)-(8'-Quinolinoxy)-9-dehydro-17-hydro-andrographolide, was specifically synthesized as part of this research effort. nih.govmdpi.com
Respiratory Syncytial Virus (RSV): Andrographolide sulfonate (Andro-S), specifically sodium this compound-19-yl sulfate, has been shown to be effective against RSV infection in preclinical models. nih.govdntb.gov.ua Intranasal administration of Andro-S significantly reduced the levels of RSV nucleocapsid (N) and fusion (F) proteins in the lungs of infected mice. nih.govresearchgate.net This suggests a direct impact on viral replication and protein synthesis.
Zika Virus (ZIKV) and Dengue Virus (DENV): While direct studies on the base compound are limited, research into derivatives provides strong indications of its potential. nih.govresearchgate.net Active 14-quinolyloxy derivatives of andrographolide, which have shown efficacy against Zika and Dengue viruses, have been a subject of interest for their potential neuroprotective activities as well. nih.govresearchgate.net This highlights the versatility of the andrographolide scaffold in developing antiviral agents.
| Viral Pathogen | Compound Derivative | Observed Efficacy |
|---|---|---|
| Human Enterovirus A71 (EV-A71) | Andrographolide Sulfonate (Xiyanping) | Used clinically in China; efficacy attributed primarily to immunomodulatory effects. nih.govmdpi.com |
| Respiratory Syncytial Virus (RSV) | Sodium this compound-19-yl sulfate (Andro-S) | Significantly downregulated RSV N and F protein expression in infected lungs. nih.govresearchgate.net |
| Zika Virus (ZIKV) | 14-quinolyloxy derivatives | Demonstrated antiviral activity. nih.govresearchgate.net |
| Dengue Virus (DENV) | 14-quinolyloxy derivatives | Demonstrated antiviral activity. nih.govresearchgate.net |
Interference with Viral Replication and Associated Host Responses (e.g., TLR3-TRIF Pathway Downregulation)
A key mechanism underlying the antiviral effect of this compound derivatives is the modulation of host immune pathways. In RSV-infected lungs, infection leads to increased expression of Toll-like receptor 3 (TLR3) and its adaptor protein, TIR-domain-containing adapter-inducing interferon-β (TRIF). nih.gov This TLR3-TRIF signaling pathway is a critical component of the innate immune response to viral RNA. However, excessive inflammation driven by this pathway can contribute to lung pathology. nih.gov
Studies have shown that intranasal treatment with andrographolide sulfonate (Andro-S) significantly downregulates the expression of both TLR3 and TRIF proteins in the lungs of RSV-infected mice. nih.govdntb.gov.uaresearchgate.net This action ameliorates the lung inflammation caused by the viral infection, suggesting that the compound's therapeutic benefit is derived from both inhibiting viral replication and dampening the associated harmful inflammatory response. nih.govdntb.gov.ua
Neuroprotective Properties and Anti-Neurodegenerative Potential
Analogues of this compound have demonstrated significant potential in the context of neurodegenerative diseases, particularly Alzheimer's disease. nih.govresearchgate.net The mechanism of action appears to involve the modulation of key enzymatic pathways responsible for the processing of amyloid precursor protein (APP). nih.govresearchgate.netdntb.gov.ua
Modulation of Amyloid Precursor Protein Processing (e.g., sAPPα Production)
The processing of APP is a critical event in the pathology of Alzheimer's disease. The non-amyloidogenic pathway involves the cleavage of APP by α-secretase, which produces a neuroprotective soluble fragment known as sAPPα. nih.govnih.gov This cleavage prevents the formation of the amyloid-β (Aβ) peptide, the primary component of amyloid plaques in the brain. researchgate.netnih.gov
Research has shown that specific derivatives of this compound can promote this beneficial pathway. nih.gov In a screening of synthesized analogues, four compounds from the 9-dehydro-17-hydro series were found to increase the production of sAPPα by more than double compared to controls in human neuroblastoma cells. nih.gov This suggests that these compounds act as α-secretase activators, shifting APP processing away from the production of harmful Aβ peptides and towards the generation of neuroprotective sAPPα. nih.govdntb.gov.ua
Inhibition of β-Secretase (BACE1) Activity
In contrast to the α-secretase pathway, the amyloidogenic pathway is initiated by the cleavage of APP by β-secretase (BACE1). frontiersin.org This action is the first step in the generation of the Aβ peptide. Therefore, inhibiting BACE1 is a primary therapeutic strategy for Alzheimer's disease. frontiersin.orgplos.org
Certain this compound analogues have been identified as potent BACE1 inhibitors. nih.gov Specifically, compounds that combine the 9-dehydro-17-hydro modification with a 14-quinolyloxy group have been shown to effectively inhibit BACE1 activity. nih.govresearchgate.net For instance, two related compounds, 14α-(2′-methyl-5′,7′-dichloro-8′-quinolyloxy)-8,9-olefinic compounds (compounds 31 and 37 in the study), were confirmed as β-secretase inhibitors in human cell lines. nih.govresearchgate.net This dual ability of the andrographolide scaffold to potentially enhance α-secretase activity while simultaneously inhibiting β-secretase activity makes it a highly promising starting point for the development of anti-Alzheimer's therapeutics. nih.govdntb.gov.ua
| Neuroprotective Action | Specific Analogue Series | Observed Effect |
|---|---|---|
| sAPPα Production (α-secretase activation) | 9-dehydro-17-hydro series | Four analogues increased sAPPα production more than twofold. nih.gov |
| BACE1 Inhibition (β-secretase inhibition) | 14-aryloxy-9-dehydro-17-hydro analogues | Identified as potent inhibitors of BACE1 activity. nih.govresearchgate.net |
Immunomodulatory Effects
The pharmacological profile of this compound and its derivatives is significantly characterized by their immunomodulatory capabilities. mdpi.comsmolecule.com This activity is distinct from direct antimicrobial or antiviral action and contributes significantly to its therapeutic effects in infectious and inflammatory conditions.
A prominent example is the clinical use of Xiyanping, an injectable formulation containing this compound and its sulfated derivative, sodium this compound-19-yl sulfate. mdpi.comnih.gov In a clinical trial involving patients with mild to moderate COVID-19, Xiyanping was shown to accelerate the resolution of symptoms. mdpi.comnih.gov Its mechanism is believed to involve the regulation of the immune response. researchgate.net
The immunomodulatory effects are multifaceted. The parent plant extract of Andrographis paniculata has been shown to increase T-cell and T-helper cell populations, as well as influence cytokine production by increasing IFN-γ and IL-4 while decreasing IL-2. nih.gov Derivatives of this compound have been noted to regulate key inflammatory signaling pathways, including the IL-17 and Toll-like receptor pathways. researchgate.net As mentioned previously, the efficacy of andrographolide sulfonate in treating EV-A71 infections in animal models is thought to be primarily due to this immunomodulating effect rather than a direct antiviral impact. mdpi.com These findings underscore the compound's ability to modulate detrimental immune responses, which is a valuable therapeutic attribute. mdpi.comacs.org
Anti-angiogenic Research
The formation of new blood vessels, a process known as angiogenesis, is a critical component in tumor growth and metastasis. Preclinical research has identified this compound as a compound with notable anti-angiogenic properties. Studies have demonstrated its ability to interfere with the processes of vascular endothelial cell proliferation and tube formation.
Comparative studies have suggested that the 9-dehydro-17-hydro analogues of andrographolide may possess greater efficacy in inhibiting angiogenesis compared to their 8,17-olefinic counterparts. mdpi.com This highlights the therapeutic potential of modifying the chemical structure of andrographolide to enhance its anti-angiogenic activity. nih.gov
| Compound | Model | Observed Effect | Effective Concentration | Source |
|---|---|---|---|---|
| 17-hydro-9-dehydro-andrographolide | Rat aortic ring assay | Strong inhibition of vascular endothelial cell tube formation | 1 μM | nih.gov |
| 17-hydro-9-dehydro-andrographolide | Rat model | Inhibition of vascular endothelial cell proliferation and angiogenesis | 1-10 μM | nih.gov |
Other Preclinical Pharmacological Activities of Related Derivatives (e.g., Anti-tumor Potential)
Beyond anti-angiogenic effects, derivatives of andrographolide have been the subject of extensive research for their anti-tumor potential and other pharmacological activities. researchgate.netresearchgate.net These derivatives have shown promise in inhibiting the growth and proliferation of a wide array of cancer cell lines, often through mechanisms such as inducing cell cycle arrest and apoptosis. nih.govfrontiersin.org
The modification of andrographolide's chemical structure has led to the development of derivatives with improved potency. For instance, a novel andrographolide derivative, designated AGP-40, was found to have stronger anti-proliferative effects against A549 (lung cancer), HepG2 (liver cancer), and HeLa (cervical cancer) cell lines when compared to the parent andrographolide compound. nih.gov Another derivative, NCTU-322, demonstrated the ability to induce differentiation, mitotic arrest, and apoptosis in both imatinib-sensitive and imatinib-resistant chronic myeloid leukemia (CML) cells, highlighting its potential for overcoming drug resistance. sci-hub.se
The anti-cancer effects of these derivatives are often multifaceted. They have been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are crucial for cancer cell migration and invasion. sci-hub.se Furthermore, research indicates that andrographolide and its derivatives can suppress the proliferation of various cancer cells, including those of the colon, breast, and prostate. researchgate.net
In addition to anti-tumor activity, certain derivatives have been investigated for other therapeutic applications. A study on 14-quinolyloxy derivatives of the 9-dehydro-17-hydro series of andrographolide found that they were able to increase the production of soluble amyloid precursor protein α (sAPPα), suggesting potential neuroprotective properties relevant to conditions like Alzheimer's disease. mdpi.com
| Derivative | Cancer Cell Line(s) | Observed Effect | Source |
|---|---|---|---|
| AGP-40 | A549 (lung), HepG2 (liver), HeLa (cervical) | Stronger anti-proliferative effects than andrographolide | nih.gov |
| NCTU-322 | Imatinib-sensitive and resistant Chronic Myeloid Leukemia (CML) cells | Induction of differentiation, mitotic arrest, and apoptosis | sci-hub.se |
Metabolism and Biotransformation Studies of 9 Dehydro 17 Hydro Andrographolide and Its Sulfate
In vitro Metabolic Profiling using Hepatic S9 Fractions
In vitro metabolic studies utilizing rat liver S9 fractions have been instrumental in elucidating the biotransformation of andrographolide (B1667393) derivatives. nih.govresearchgate.net The liver S9 fraction is a valuable tool for such investigations as it contains a rich complement of metabolic enzymes. researchgate.net
Studies involving the incubation of Sodium 9-dehydro-17-hydro-andrographolide-19-yl sulfate (B86663) (DHAS) with rat liver S9 have been conducted to investigate its metabolic fate. nih.govnih.govphcog.com These experiments typically employ liquid chromatography-mass spectrometry (LC-MS) techniques to identify and quantify the parent compound and its metabolites over time. nih.govnih.govphcog.com The data generated from these studies provide insights into the metabolic rate and the primary transformation pathways of the compound. nih.govnih.govphcog.com
Identification of Metabolites
The biotransformation of this compound and its sulfate conjugate in hepatic S9 fractions leads to the formation of several metabolites. The primary metabolic reactions observed are dehydration and hydrogenation. nih.govnih.govresearchgate.net Five key metabolites of DHAS have been identified in these in vitro systems. nih.govnih.govphcog.com
Dehydration Products
Dehydration represents a significant metabolic pathway for Sodium this compound-19-yl sulfate. nih.govnih.gov The resulting metabolites are characterized by the loss of a water molecule from the parent structure. These dehydrated products are consistently observed as major metabolites in incubations with rat liver S9 fractions. nih.govnih.govphcog.com
Hydrogenation Products
Alongside dehydration, hydrogenation is another principal metabolic transformation. nih.govnih.gov This process involves the addition of hydrogen atoms to the molecule, leading to the formation of hydrogenated metabolites. These products have been identified as major metabolites of DHAS in in vitro studies with rat liver S9. nih.govnih.govresearchgate.net
Sulfate Conjugates (e.g., Sodium this compound-19-yl Sulfate)
Sodium this compound-19-yl sulfate (DHAS) is itself a sulfated derivative of andrographolide, designed to improve water solubility. nih.govmdpi.com The metabolism of andrographolide can lead to the formation of various sulfate compounds. biomedpharmajournal.orgrroij.com In the context of DHAS metabolism, while it is the parent compound being studied, the broader metabolic profile of andrographolide includes the formation of sulfate conjugates as a key pathway. biomedpharmajournal.orgrroij.com
Sulfonic Acid Adducts
Metabolic studies of the parent compound, andrographolide, have revealed the formation of sulfonic acid adducts as one of the categories of its metabolic products. biomedpharmajournal.orgrroij.comresearchgate.net While specific sulfonic acid adducts of this compound are not extensively detailed in the provided context, this pathway is a known biotransformation route for the broader andrographolide family. biomedpharmajournal.orgrroij.comresearchgate.net
Assessment of Metabolic Stability
The metabolic stability of a compound is a critical parameter in drug development, indicating its susceptibility to metabolism and its potential half-life in the body. In vitro studies using rat liver S9 fractions have been employed to assess the metabolic stability of Sodium this compound-19-yl sulfate. nih.govnih.govphcog.com
The results from these studies indicate that DHAS exhibits a long half-life (t½) and a low intrinsic clearance (CLint) in rat liver S9 incubations, suggesting high metabolic stability. nih.govnih.govphcog.com Specifically, the half-life has been reported to be 98.6 ± 2.1 minutes with an intrinsic clearance of 3.5 ± 0.1 mL/min/g. nih.govnih.govphcog.com This inherent stability is a noteworthy characteristic of the compound. mdpi.comfrontiersin.org
Interactive Data Table: Metabolic Stability of Sodium this compound-19-yl Sulfate in Rat Liver S9
| Parameter | Value | Reference |
| Half-life (t½) | 98.6 ± 2.1 min | nih.gov, nih.gov, phcog.com |
| Intrinsic Clearance (CLint) | 3.5 ± 0.1 mL/min/g | nih.gov, nih.gov, phcog.com |
Structure Activity Relationship Sar Investigations of 9 Dehydro 17 Hydro Andrographolide and Its Derivatives
Impact of the 8,9-Double Bond Configuration on Biological Activities
The isomerization of the exocyclic double bond at the 8,17-position in andrographolide (B1667393) to an endocyclic double bond at the 8,9-position, yielding the 9-dehydro-17-hydro series, has a profound impact on the biological profile of the resulting compounds. This structural modification has been shown to enhance certain therapeutic effects, suggesting that the 8,9-double bond is a key determinant of activity.
Research has indicated that some 9-dehydro-17-hydro-andrographolide analogues exhibit increased neuroprotective properties compared to their 8,17-olefinic counterparts. nih.govnih.gov For instance, in studies related to Alzheimer's disease, derivatives of the 9-dehydro-17-hydro series demonstrated a greater ability to modulate the processing of the β-amyloid precursor protein (βAPP), a key event in the pathology of the disease. nih.gov Specifically, certain compounds from this series were more effective at increasing the production of the neuroprotective soluble amyloid precursor protein alpha (sAPPα). nih.gov
Furthermore, the 9-dehydro-17-hydro configuration has been associated with more potent anti-angiogenic effects. nih.govnih.gov Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The ability of this compound derivatives to inhibit vascular endothelial cell proliferation highlights the importance of the 8,9-double bond for this specific biological activity. nih.gov
In the context of antiviral research, the 8,9-olefin modification has also been a point of interest. In the development of inhibitors against human enterovirus A71 (EV-A71), derivatives containing the 9-dehydro-17-hydro scaffold were of particular interest due to their distinct structural nature and the known enhanced biological activities of this series. nih.gov
Influence of Substitutions at Carbon Positions C-3, C-14, C-17, and C-19 on Efficacy
The biological activity of this compound derivatives can be further modulated by substitutions at various carbon positions, most notably at C-3, C-14, C-17, and C-19.
C-14 Position: The introduction of various functionalities at the C-14 position has been a key strategy in the development of potent analogs. For instance, the addition of a 14-quinolinyloxy group to the this compound scaffold has been explored for its potential in treating Alzheimer's disease. nih.gov Studies have shown that such modifications can lead to compounds with enhanced neuroprotective effects. nih.gov
C-3 and C-19 Positions: The hydroxyl groups at the C-3 and C-19 positions are also amenable to chemical modification. Esterification of these hydroxyl groups has been shown to significantly influence the antiproliferative activity of andrographolide derivatives. In some cases, the protection of the C-3 and C-19 hydroxyls, for example, through the formation of a benzal group, has been shown to play a significant role in the anticancer activities of these compounds. nih.gov Conversely, in other instances, the presence of free hydroxyl groups at C-3 and C-19 is crucial for activity. nih.gov
C-17 Position: While less commonly explored, modifications at the C-17 position have also been investigated. Site-selective synthesis of C-17 ester derivatives of andrographolide has been undertaken to evaluate their potential as anticancer agents. acs.org These studies have revealed that the introduction of an ester group at this position can lead to compounds with significant cytotoxic profiles against various cancer cell lines. acs.org
Comparative Analysis of 9-Dehydro-17-hydro Series versus 8,17-Olefinic Counterparts
A direct comparison between the 9-dehydro-17-hydro series and their 8,17-olefinic parent compounds reveals significant differences in their biological activities, underscoring the critical role of the double bond position.
In the context of neuroprotection, a study comparing a series of 12 derivatives from the 8,17-olefinic series with 12 derivatives from the 9-dehydro-17-hydro series found that a greater number of compounds from the 9-dehydro-17-hydro series increased the production of the beneficial sAPPα. nih.gov Specifically, ten compounds from the 8,9-double bond series showed this effect compared to eight from the 8,17-double bond series. nih.gov This suggests that the 8,9-double bond configuration is generally more favorable for this particular neuroprotective mechanism. nih.gov
The enhanced anti-angiogenic and neuroprotective properties of the 9-dehydro-17-hydro analogues have been a recurring theme in the literature, suggesting a fundamental advantage of this scaffold for these therapeutic areas. nih.govnih.govmdpi.com This has led researchers to specifically explore 14-aryloxy-9-dehydro-17-hydro analogues for their potential as BACE1 inhibitors, a key target in Alzheimer's disease therapy. nih.govmdpi.com
Pharmacophore Group Analysis for Specific Biological Effects
Pharmacophore modeling helps to identify the essential structural features of a molecule required for its biological activity. For this compound and its derivatives, several key pharmacophoric features have been identified.
For neuroprotective activity, particularly in the context of Alzheimer's disease, the combination of the 9-dehydro-17-hydro scaffold with a quinoline (B57606) moiety at the C-14 position has been identified as a promising pharmacophore. nih.gov The quinoline group itself is known for its neuroprotective, antioxidant, and anti-aggregating properties. nih.gov The synergy between the andrographolide core and the quinoline substituent appears to be crucial for the observed enhancement in activity. nih.gov
Advanced Analytical Methodologies for 9 Dehydro 17 Hydro Andrographolide Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of analytical procedures for 9-Dehydro-17-hydro-andrographolide, providing the necessary separation from other related compounds and matrix components.
Ultra-High Performance Liquid Chromatography (UHPLC) stands out for its significant advantages in speed and resolution, stemming from the use of columns with smaller particle sizes (typically sub-2 µm). This technology allows for faster analysis times and improved separation efficiency compared to conventional HPLC.
A key application of UHPLC is the simultaneous determination of this compound (DHA) and its major metabolite, sodium this compound-19-yl sulfate (B86663) (DHAS), in biological fluids such as rat plasma. researchgate.netnih.gov In such studies, a simple and rapid UHPLC method enables the effective separation of these compounds from endogenous plasma components. researchgate.net The sample preparation typically involves protein precipitation with a solvent like methanol (B129727). researchgate.netnih.gov The separation is commonly achieved on a C18 reversed-phase column. researchgate.netnih.gov The high throughput and sensitivity of UHPLC make it an ideal technique for pharmacokinetic studies where numerous samples need to be analyzed efficiently. researchgate.net
Table 1: Exemplary UHPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Instrument | Waters ACQUITY UPLC® |
| Column | Waters BEH C18 (e.g., 2.1 mm × 100 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile (B52724) and 10 mmol/L ammonium (B1175870) acetate (B1210297) solution |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Application | Pharmacokinetic study in rat plasma |
This table presents typical conditions as reported in research literature. researchgate.netmdpi.com
High-Performance Liquid Chromatography (HPLC) remains a widely used and robust technique for the analysis of andrographolide (B1667393) derivatives. While UHPLC offers faster analysis, HPLC is highly reliable for quality control and quantification. HPLC methods have been developed to identify and quantify key components in complex mixtures, such as the traditional Chinese medicine injection Xiyanping, which contains this compound. mdpi.com
One study successfully used HPLC to identify four principal components in Xiyanping injection, including 17-hydro-9-dehydroandrographolide (an alternative name for this compound). mdpi.com These compounds demonstrated good separation and significant peak areas, indicating the method's suitability for quality control purposes. mdpi.com The specificity of HPLC allows for the clear distinction between different andrographolide sulfonates and their parent compounds. mdpi.com
Table 2: HPLC Conditions for the Analysis of Andrographolide Derivatives
| Parameter | Condition |
|---|---|
| Column | C18 column (e.g., 5 µm, 150 mm × 4.6 mm i.d.) |
| Mobile Phase | Methanol–water (55:45, v/v), sometimes with silver ions added |
| Detection | UV at 205 nm or 223 nm |
| Application | Simultaneous determination of andrographolides in extracts and commercial products |
This table outlines general conditions reported for the HPLC analysis of related andrographolides. oup.com
Mass Spectrometry Approaches for Identification and Quantification
Mass spectrometry (MS), particularly when coupled with liquid chromatography, provides an unparalleled level of selectivity and sensitivity for the analysis of this compound. It allows for definitive identification based on mass-to-charge ratio and fragmentation patterns, as well as precise quantification at very low concentrations.
Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is a powerful tool for quantitative analysis, especially in complex biological matrices. The technique is frequently paired with UHPLC (UHPLC-ESI-MS/MS) to create a highly sensitive and selective analytical method. researchgate.netnih.gov ESI is a soft ionization technique that allows for the analysis of thermally labile and polar molecules like this compound without significant degradation.
For the analysis of this compound and its sulfated metabolite, detection is typically performed in the negative ion mode. researchgate.netnih.gov The analysis uses Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This process provides exceptional specificity and reduces chemical noise. For this compound (DHA), the precursor-product ion pair has been reported as m/z 349.1 → 286.9. researchgate.netnih.gov This methodology has achieved a lower limit of quantitation (LLOQ) of 0.5 ng/mL in plasma, demonstrating its high sensitivity. researchgate.netnih.gov
Table 3: ESI-MS/MS Parameters for this compound (DHA) Quantification
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 349.1 |
| Product Ion (m/z) | 286.9 |
| Lower Limit of Detection (LOD) | 0.1 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL |
Data sourced from a pharmacokinetic study of DHA in rat plasma. researchgate.netnih.gov
For the identification of unknown metabolites and degradants, high-resolution mass spectrometry techniques like Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) are invaluable. When coupled with UPLC, this method provides not only chromatographic separation but also highly accurate mass measurements, typically with errors of less than 5 ppm. This precision allows for the determination of the elemental composition of an unknown compound, which is a critical step in its structural elucidation. nih.govphcog.com
In the context of andrographolide research, UPLC-TOF-MSE (where 'E' represents collision energy switching) has been used to identify metabolites of sodium this compound-19-yl sulfate in rat liver S9 incubations. nih.govphcog.com This technique acquires both low-energy (precursor ion) and high-energy (fragment ion) spectra in a single run, providing comprehensive structural information. nih.gov The high-resolution mass data obtained is crucial for distinguishing between compounds with very similar masses and for confirming the identity of metabolites through comparison with reference data and known metabolic pathways. nih.govphcog.com
Table 4: UPLC-TOF-MSE System Parameters for Metabolite Identification
| Parameter | Condition |
|---|---|
| Instrument | Waters ACQUITY UPLC coupled to a Synapt TOF mass spectrometer |
| Column | Waters ACQUITY UPLC® BEH-C18 (e.g., 2.1 mm × 100 mm, 1.7 µm) |
| Mobile Phase | Gradient of acetonitrile and 0.1% formic acid in water |
| Mass Resolution | High resolution for accurate mass measurement |
| Application | Identification of in vitro metabolites |
This table describes a typical setup for metabolite identification of related andrographolide compounds. nih.govphcog.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. However, its application to the direct analysis of this compound is not documented in the reviewed scientific literature. Diterpenoid lactones such as this compound are generally characterized by low volatility and potential thermal instability due to their molecular weight and polar functional groups (e.g., hydroxyl groups).
Direct injection into a GC system would likely lead to poor chromatographic performance and thermal degradation in the injector port and column. To make the compound suitable for GC-MS analysis, a derivatization step would be necessary. This typically involves converting the polar hydroxyl groups into less polar and more volatile silyl (B83357) ethers (e.g., using a trimethylsilyl (B98337) (TMS) derivatizing agent). While GC-MS analysis of derivatized andrographolide has been reported, there is no specific research found applying this method to this compound. ajrconline.org Given the success and simplicity of LC-MS methods for this and related compounds, they are the overwhelmingly preferred analytical choice.
Spectroscopic Techniques for Structure Elucidation (e.g., NMR Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical tool for the structural determination of this compound and its analogues. mdpi.comnih.gov This non-destructive technique provides detailed information about the carbon-hydrogen framework of the molecule. High-resolution spectrometers, operating at frequencies such as 400 MHz or 600 MHz, are utilized to acquire ¹H (proton) and ¹³C (carbon-13) NMR spectra. mdpi.comgoogle.com
The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus, while coupling constants (J), measured in Hertz (Hz), reveal information about the connectivity of neighboring atoms. mdpi.comnih.gov Analysis of these spectra allows for the precise assignment of each proton and carbon atom within the molecule's structure.
Detailed NMR data has been reported for several derivatives of this compound. For instance, the ¹H and ¹³C NMR data for disodium (B8443419) 9-dehydro-andrographolide-17-sulfonic acid-16-carboxylate have been characterized in deuterium (B1214612) oxide (D₂O), and other derivatives have been analyzed in solvents like deuterated methanol (CD₃OD). google.comcsic.es These studies provide a foundational library of spectroscopic data essential for identifying this compound in various preparations. phcogres.com
| Compound | Nucleus | Spectrometer Frequency | Solvent | Reported Chemical Shifts (δ, ppm) | Source |
|---|---|---|---|---|---|
| This compound | ¹H NMR | 600 MHz | CD₃OD | 7.65 (t, J = 1.8 Hz) | csic.es |
| This compound | ¹³C NMR | 150 MHz | CD₃OD | 177.2; 152.1; 149.1 | csic.es |
| Sodium 17-hydro-9-dehydroandrographolide-19-sulfate | ¹H NMR & ¹³C NMR | Not Specified | Not Specified | Data available in source document. | google.com |
| Disodium 9-dehydro-andrographolide-17-sulfonic acid-16-carboxylate | ¹H NMR & ¹³C NMR | 600 MHz & 150 MHz | D₂O | Data available in source document. | google.com |
X-ray Crystallography for Structural Confirmation
While NMR provides the constitutional structure, X-ray crystallography offers the definitive, unambiguous confirmation of a molecule's three-dimensional architecture and absolute stereochemistry in the solid state. rsc.orgresearchgate.netresearchgate.net This powerful technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a detailed electron density map, from which the precise position of each atom in the crystal lattice can be determined.
For derivatives of this compound, this method has been successfully employed to provide unequivocal structural proof. bohrium.comnih.gov A key example is the analysis of dihydrated sodium this compound-19-yl sulphate, a major component of the injection Xiyanping. bohrium.comnih.govdntb.gov.ua Researchers were able to grow stable, single crystals suitable for X-ray diffraction analysis. bohrium.com The study revealed that this derivative crystallizes in the orthorhombic system, confirming its stable three-dimensional supramolecular structure. bohrium.comnih.govresearchgate.net This level of structural detail is invaluable, as it underpins the compound's physicochemical properties, such as stability and solubility. nih.gov
| Compound Derivative | Analytical Finding | Significance | Source |
|---|---|---|---|
| Dihydrated sodium this compound-19-yl sulphate | Forms orthorhombic crystals. | Confirms the stable, three-dimensional supramolecular structure. Provides favorable physicochemical stability. | bohrium.comnih.govresearchgate.net |
| Various Andrographolide Derivatives | Stereochemistry confirmed by X-ray analysis. | Provides absolute confirmation of the spatial arrangement of atoms. | rsc.org |
Computational Approaches in 9 Dehydro 17 Hydro Andrographolide Research
Molecular Docking Studies for Biological Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding affinity and interaction between a ligand and its target protein.
In the context of researching potential treatments for COVID-19, molecular docking studies were conducted on sodium 9-dehydro-17-hydro-andrographolide-19-yl sulfate (B86663) . These studies revealed that the compound exhibited good binding affinities with several key protein targets associated with the inflammatory response seen in the disease. nih.govnih.gov The identified targets include crucial cytokines and signaling proteins involved in the "cytokine storm," a severe immune reaction. nih.govmdpi.com The specific targets and their corresponding binding energies indicate a strong potential for interaction, suggesting a mechanism for its observed anti-inflammatory effects. nih.govresearchgate.net
Key targets identified for sodium this compound-19-yl sulfate include Interleukin-6 (IL-6), Tumor Necrosis Factor (TNF), Interleukin-1β (IL-1β), C-X-C Motif Chemokine Ligand 8 (CXCL8), Signal Transducer and Activator of Transcription 3 (STAT3), and Mitogen-Activated Protein Kinases (MAPK1, MAPK8, MAPK14). nih.govnih.govresearchgate.net The binding affinities suggest that this compound could interfere with the signaling pathways that drive hyper-inflammation. nih.gov
Table 1: Molecular Docking Results for Sodium this compound-19-yl sulfate with COVID-19 Related Targets
| Protein Target | Binding Affinity (kcal/mol) | Reference |
|---|---|---|
| IL-6 (Interleukin-6) | -6.1 | nih.govnih.gov |
| TNF (Tumor Necrosis Factor) | -6.9 | nih.govnih.gov |
| IL-1β (Interleukin-1β) | -6.0 | nih.govnih.gov |
| CXCL8 | -7.2 | nih.govnih.gov |
| STAT3 | -7.3 | nih.govnih.gov |
| MAPK1 | -7.1 | nih.govnih.gov |
| MAPK14 | -7.9 | nih.govnih.gov |
| MAPK8 | -7.5 | nih.govnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for their effects.
While specific QSAR models exclusively for this compound were not prominently featured in the reviewed literature, broader QSAR studies on andrographolide (B1667393) derivatives have been conducted to elucidate the structural requirements for their biological activities, such as anticancer and anti-inflammatory properties. benthamscience.comresearchgate.net For instance, QSAR studies on andrographolide derivatives as inhibitors of Nitric Oxide Synthase (an anti-inflammatory target) have been performed to identify key molecular descriptors. researchgate.net These models help in suggesting structural modifications to enhance the potency of this family of compounds. researchgate.net Similarly, QSAR analyses have been applied to andrographolide derivatives to develop potent anticancer agents, identifying the structural features that contribute to their efficacy. benthamscience.com
Network Pharmacology Approaches for Multi-Target Analysis
Network pharmacology is an approach that combines systems biology and computational analysis to understand the effects of drugs on a network of interacting proteins and pathways within a cell. This method is particularly useful for analyzing compounds like this compound and its derivatives, which may act on multiple targets.
Network pharmacology analyses have been crucial in mapping the complex interactions of sodium this compound-19-yl sulfate . nih.govmdpi.com In studies related to its use in treating COVID-19, this approach identified 123 potential targets for the active ingredients of the Xiyanping injection, with sodium this compound-19-yl sulfate being a vital component. nih.govnih.gov
The analysis pinpointed several core targets, including IL-6, TNF, IL-1β, CXCL8, STAT3, MAPK1, MAPK14, and MAPK8. nih.govmdpi.comresearchgate.net Furthermore, enrichment analysis predicted that the compound could modulate key signaling pathways involved in immunity and inflammation, such as the IL-17, Toll-like receptor, PI3K-Akt, and JAK-STAT signaling pathways. nih.govnih.gov This multi-target, multi-pathway mechanism helps to explain the compound's observed therapeutic effects in complex inflammatory conditions. nih.govresearchgate.net
Table 2: Key Targets and Pathways for Sodium this compound-19-yl sulfate Identified via Network Pharmacology
| Category | Identified Elements | Reference |
|---|---|---|
| Core Protein Targets | IL-6 | nih.govnih.govmdpi.com |
| TNF | nih.govnih.govmdpi.com | |
| IL-1β | nih.govnih.govmdpi.com | |
| CXCL8 | nih.govnih.govmdpi.com | |
| STAT3 | nih.govnih.govmdpi.com | |
| MAPK1 | nih.govnih.gov | |
| MAPK14 | nih.govnih.gov | |
| MAPK8 | nih.govnih.gov | |
| Signaling Pathways | IL-17 Signaling Pathway | nih.govnih.gov |
| Toll-like Receptor Signaling Pathway | nih.govnih.gov | |
| PI3K-Akt Signaling Pathway | nih.govnih.gov | |
| JAK-STAT Signaling Pathway | nih.govnih.gov |
Future Directions and Research Gaps
Advanced Elucidation of Pharmacological Mechanisms at a Molecular and Cellular Level
While initial studies have pointed to the inhibition of inflammatory pathways like NF-κB and MAPK, a more detailed understanding of the molecular and cellular mechanisms of action is required. mdpi.com Advanced techniques should be employed to identify the specific protein targets and signaling cascades modulated by 9-dehydro-17-hydro-andrographolide and its derivatives. bohrium.com This will provide a more robust scientific basis for its therapeutic applications.
Development of Next-Generation Derivatives with Enhanced Specificity and Potency
The synthesis of various andrographolide (B1667393) derivatives has shown promise in improving its properties. mdpi.comnih.gov Future efforts should focus on the rational design and synthesis of next-generation derivatives with enhanced specificity for particular biological targets and increased potency. nih.gov This could lead to the development of more effective and safer therapeutic agents with fewer off-target effects.
Integration of Omics Technologies for Comprehensive Biological Understanding
The use of "omics" technologies, such as genomics, proteomics, and metabolomics, can provide a comprehensive, system-level understanding of the biological effects of this compound. A quantitative proteomics approach has already been used to study the effects of andrographolide sulfonate on acute lung injury. mdpi.com Network bioinformatics analysis has also been employed to identify potential targets for COVID-19. mdpi.com Integrating these high-throughput technologies will help to uncover novel mechanisms of action and identify new therapeutic indications. researchgate.net
Exploration of Novel Applications in Emerging Disease Models
The established anti-inflammatory and antiviral properties of this compound suggest its potential in a wider range of diseases. Future research should explore its efficacy in various emerging disease models, including other viral infections, autoimmune disorders, and neurodegenerative diseases. mdpi.com Some 9-dehydro-17-hydro analogues have already shown increased neuroprotective properties, indicating a promising avenue for further investigation. mdpi.com
Q & A
Basic Research Questions
Q. How is 9-dehydro-17-hydro-andrographrapholide structurally characterized, and what analytical methods are essential for its identification?
- Methodological Answer : Structural elucidation relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. Key spectral markers include the identification of α,β-unsaturated carbonyl groups (via -NMR at δ 6.2–6.8 ppm) and hydroxylated diterpene skeletons (confirmed by -NMR). High-resolution MS (HRMS) is critical for verifying the molecular formula (CHO) and distinguishing it from analogs like 14-deoxy-11,12-didehydroandrographolide .
Q. What are the primary pharmacological activities of 9-dehydro-17-hydro-andrographolide, and how are these activities validated experimentally?
- Methodological Answer : The compound exhibits anti-inflammatory and antiviral properties, validated through in vitro assays such as NF-κB inhibition studies (IC values) and viral replication inhibition in Vero E6 cells. For example, in COVID-19 research, clinical trials measured improvements in oxygen saturation and symptom relief using standardized dosing regimens (e.g., Xiyanping injection components) .
Advanced Research Questions
Q. How can researchers design pharmacokinetic studies for this compound to account for its metabolic instability?
- Methodological Answer : Pharmacokinetic studies require ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-ESI-MS/MS) for sensitive quantification in biological matrices (e.g., rat plasma). Key parameters include:
- Sample preparation : Protein precipitation with acetonitrile to isolate the compound.
- Calibration curves : Linear ranges (e.g., 1–500 ng/mL) validated for precision (<15% RSD) and accuracy (85–115%).
- Pharmacokinetic modeling : Non-compartmental analysis to calculate AUC, C, and t .
Q. What experimental strategies address contradictions in reported antibacterial efficacy data for this compound against Staphylococcus aureus?
- Methodological Answer : Discrepancies may arise from variations in bacterial strains (e.g., methicillin-resistant vs. susceptible) or compound purity. Researchers should:
- Standardize protocols : Use Clinical and Laboratory Standards Institute (CLSI) guidelines for minimum inhibitory concentration (MIC) assays.
- Validate purity : Ensure >98% purity via HPLC (C18 column, acetonitrile/water gradient).
- Control for synergism : Test combinatorial effects with sulfonate derivatives, which enhance solubility and bioavailability .
Q. How are structure-activity relationship (SAR) studies conducted to optimize the bioactivity of this compound derivatives?
- Methodological Answer : SAR studies focus on functional group modifications:
- Hydroxylation : Introduce hydroxyl groups at C-14 or C-19 to enhance water solubility.
- Sulfonation : Synthesize sodium this compound-19-yl sulfate to improve pharmacokinetic profiles.
- In vitro testing : Compare anti-inflammatory activity (e.g., COX-2 inhibition) and cytotoxicity (via MTT assays) across analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
